molecular formula C15H13NO3 B1370253 Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate

Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate

Cat. No.: B1370253
M. Wt: 255.27 g/mol
InChI Key: BEIVFAARVRCYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of readily available aryl chlorides and copper catalysis enhances the practicality of this method .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate

InChI

InChI=1S/C15H13NO3/c1-18-15(17)10-6-7-14-12(8-10)16-9-11-4-2-3-5-13(11)19-14/h2-8,16H,9H2,1H3

InChI Key

BEIVFAARVRCYAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3CN2

Origin of Product

United States

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